The Definitive Guide to the Structural Elucidation of 6-Dimethylamino-1H-indole-2-carboxylic acid
The Definitive Guide to the Structural Elucidation of 6-Dimethylamino-1H-indole-2-carboxylic acid
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 6-Dimethylamino-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer a strategic and logical approach to confirming the molecular architecture of this important heterocyclic compound. Herein, we fuse foundational analytical principles with practical, field-tested protocols, ensuring a self-validating and robust elucidation process.
Introduction: The Significance of Structural Verification
6-Dimethylamino-1H-indole-2-carboxylic acid belongs to the vast and pharmacologically significant family of indole derivatives. The indole nucleus is a key pharmacophore in modern drug discovery, appearing in numerous natural products and synthetic drugs.[1] The precise substitution pattern on the indole ring, in this case, a dimethylamino group at the 6-position and a carboxylic acid at the 2-position, dictates the molecule's physicochemical properties, biological activity, and potential therapeutic applications. Therefore, unambiguous confirmation of its structure is a critical first step in any research or development endeavor. This guide will detail the multi-faceted analytical approach required for such confirmation, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2] For 6-Dimethylamino-1H-indole-2-carboxylic acid, both ¹H and ¹³C NMR will be indispensable.
A. Predicted ¹H NMR Spectral Characteristics
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The expected chemical shifts (in ppm, relative to a standard like TMS) are influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| N1-H (indole NH) | > 11.0 | broad singlet | - | The acidic proton of the indole nitrogen is typically downfield and often broadened due to quadrupole effects and potential exchange.[3] |
| COOH | > 12.0 | broad singlet | - | The carboxylic acid proton is highly deshielded and will appear far downfield; its signal may be broad and concentration-dependent.[4][5] |
| H-3 | ~7.0 - 7.2 | singlet | - | This proton is on a carbon adjacent to the carboxylic acid and the indole nitrogen, leading to a specific chemical shift. |
| H-4 | ~7.5 - 7.7 | doublet | J ≈ 8.0 - 9.0 | Ortho-coupled to H-5, this proton is part of the benzenoid ring of the indole. |
| H-5 | ~6.7 - 6.9 | doublet of doublets | J ≈ 8.0 - 9.0, J ≈ 2.0 | Ortho-coupled to H-4 and meta-coupled to H-7. The electron-donating effect of the dimethylamino group at C-6 will shield this proton, shifting it upfield. |
| H-7 | ~6.5 - 6.7 | doublet | J ≈ 2.0 | Meta-coupled to H-5. This proton is significantly shielded by the adjacent dimethylamino group. |
| -N(CH₃)₂ | ~2.9 - 3.1 | singlet | - | The six equivalent protons of the two methyl groups will appear as a sharp singlet. |
B. Predicted ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
| C=O (Carboxylic Acid) | ~165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3] |
| C-2 | ~130 - 140 | The carbon bearing the carboxylic acid group. |
| C-3 | ~100 - 110 | Shielded by the adjacent nitrogen atom. |
| C-3a | ~125 - 135 | Bridgehead carbon. |
| C-4 | ~120 - 130 | Aromatic carbon. |
| C-5 | ~110 - 120 | Shielded by the C-6 dimethylamino group. |
| C-6 | ~145 - 155 | Deshielded due to the direct attachment of the nitrogen atom. |
| C-7 | ~95 - 105 | Highly shielded by the adjacent dimethylamino group. |
| C-7a | ~135 - 145 | Bridgehead carbon. |
| -N(CH₃)₂ | ~40 - 45 | The two equivalent methyl carbons. |
C. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6] DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
Caption: NMR Spectroscopy Workflow for Structure Elucidation.
II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] It provides the molecular weight of the compound and valuable structural information through the analysis of fragmentation patterns.
A. Expected Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular weight of 6-Dimethylamino-1H-indole-2-carboxylic acid (C₁₁H₁₂N₂O₂) is 204.23 g/mol . In a high-resolution mass spectrum, the exact mass will be observed.
-
Key Fragmentation Pathways:
-
Decarboxylation: A common fragmentation for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).[8]
-
Loss of a Methyl Group: Fragmentation of the dimethylamino group can lead to the loss of a methyl radical (•CH₃, 15 Da).
-
Indole Ring Fragmentation: The indole ring itself can undergo characteristic fragmentation, although this is often less prominent than the loss of substituents.[9]
-
B. Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, and can be run in both positive and negative ion modes.
-
Analysis:
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern. This is crucial for confirming the connectivity of the functional groups.[10]
-
Caption: Mass Spectrometry Workflow for Molecular Weight and Fragmentation Analysis.
III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]
A. Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3300 - 3500 | N-H stretch | Indole N-H | The N-H stretching vibration of the indole ring.[11] |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid O-H | The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding.[12] |
| ~1700 | C=O stretch | Carboxylic Acid C=O | The carbonyl stretch of the carboxylic acid is a strong, sharp absorption.[13] |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Characteristic stretching vibrations of the indole's aromatic system. |
| ~1350 | C-N stretch | Aromatic Amine | Stretching vibration of the bond between the aromatic ring and the nitrogen of the dimethylamino group.[14] |
| ~1200 | C-O stretch | Carboxylic Acid C-O | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |
B. Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[3] The indole ring system with its substituents constitutes a chromophore that will absorb UV light.
A. Expected UV-Vis Absorption
The indole ring system typically shows two main absorption bands.[15] The presence of the electron-donating dimethylamino group and the carboxylic acid will influence the position and intensity of these bands. We can expect a λ_max_ around 280 nm, characteristic of the indole chromophore, with potential shifts due to the substituents.[16] The extended conjugation and the presence of the amino group are likely to cause a bathochromic (red) shift to longer wavelengths.
B. Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).[6] The concentration should be adjusted to give a maximum absorbance between 0.1 and 1.0.
-
Data Acquisition:
-
Use a quartz cuvette for measurements in the UV range.[16]
-
Record a baseline spectrum with the pure solvent.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max_).
V. Synthesis and Conclusion
The definitive structural confirmation of 6-Dimethylamino-1H-indole-2-carboxylic acid is achieved through the congruent and mutually supportive data from NMR, MS, FT-IR, and UV-Vis spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system that leaves no room for ambiguity. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of this compound in any subsequent research and development activities.
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